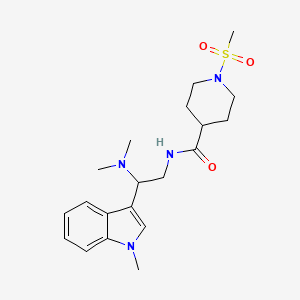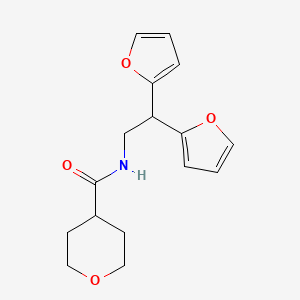
N-(2,2-di(furan-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,2-di(furan-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It contains a pyran ring, which is a six-membered heterocyclic, unsaturated ring with one oxygen atom and five carbon atoms . The compound also contains furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of pyran derivatives often relies on the oxa-6π-electrocyclization of dienones, also known as the 1-oxatriene pathway . Multicomponent reaction (MCR) approaches are commonly used due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis of pyran derivatives can involve one-pot reactions of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving a pyran ring and furan rings. The 2H-pyran ring is a structural motif present in many natural products . The position of one sp3 hybridized carbon is determined by adding H in its name . Pyran can be classified depending upon the position of H to give 2 or 4 -pyran molecule .Chemical Reactions Analysis
The chemical reactions involving pyran derivatives are diverse and can lead to a wide range of products. The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones, the so-called 1-oxatriene pathway .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Researchers have developed novel classes of compounds, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and others, starting from corresponding acid derivatives. The process involves intramolecular cyclization, yielding fused ring systems. This synthesis offers insights into the construction of complex heterocycles, potentially applicable in various scientific fields such as materials science and pharmaceutical research (Ergun et al., 2014).
Furan-Fused Heterocycles in Amplifying Phleomycin
The condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate led to the synthesis of 6-methylpyrimidin-4(3H)-ones with various furan substituents. These compounds demonstrated activity as amplifiers of phleomycin against Escherichia coli, indicating potential applications in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Spiro[furo[3,4-b]pyran-4,3′-pyrroles] Synthesis
Substituted ethyl 2-amino-3-cyano-2′,5-dioxo-5′-phenyl-1′,2′,5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3′-pyrrole]-2′-carboxylates were synthesized via a one-pot reaction, showcasing a methodology for creating spiro compounds with potential applications in drug design and organic electronics (Sal’nikova et al., 2017).
Supramolecular Effects in Furan/Thiophene Carboxamides
The study of N-2-pyrazinyl-2-furancarboxamide and its thiophene counterpart revealed how heteroatom substitution from O to S influences crystal packing through π-based interactions. This research could inform the design of materials with specific supramolecular architectures for applications in nanotechnology and molecular engineering (Rahmani et al., 2016).
Zukünftige Richtungen
The future directions in the research and development of “N-(2,2-di(furan-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide” and similar compounds could involve exploring their potential biological and pharmaceutical properties, developing more efficient and green synthetic methods, and investigating their mechanisms of action .
Eigenschaften
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-16(12-5-9-19-10-6-12)17-11-13(14-3-1-7-20-14)15-4-2-8-21-15/h1-4,7-8,12-13H,5-6,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAHRHTUOWTHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


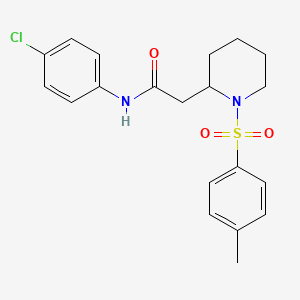
![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2478676.png)
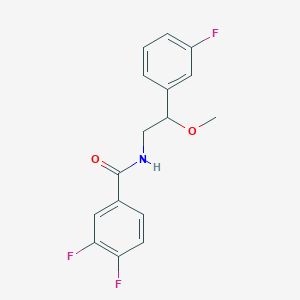
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2478678.png)
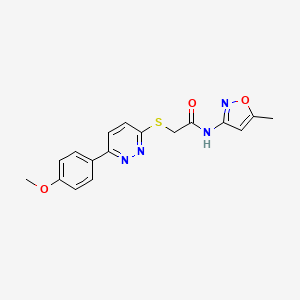

![(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B2478686.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2478689.png)
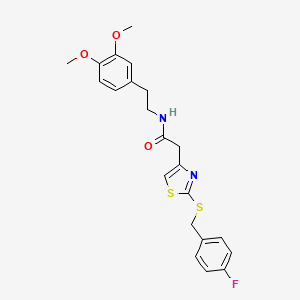
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2478693.png)
![N-(3-chloro-4-fluorophenyl)-3-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2478694.png)
